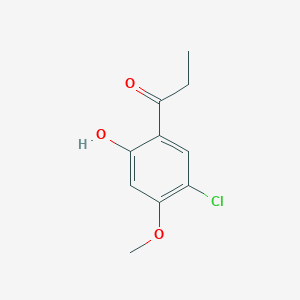

1-(5-Chloro-2-hydroxy-4-methoxyphenyl)propan-1-one

Description

Properties

IUPAC Name |

1-(5-chloro-2-hydroxy-4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-8(12)6-4-7(11)10(14-2)5-9(6)13/h4-5,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXPVMZTVBSASO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 5-chloro-2-hydroxy-4-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and phenolic hydroxyl group participate in oxidation reactions under controlled conditions:

Mechanistic studies indicate the ketone carbonyl stabilizes radical intermediates during oxidation.

Reduction Reactions

The propan-1-one moiety undergoes selective reduction:

The hydroxyl group remains intact under these conditions due to steric protection from the methoxy substituent .

Substitution Reactions

Electrophilic aromatic substitution is limited due to deactivation by electron-withdrawing groups, but nucleophilic substitutions occur at specific positions:

The para-methoxy group shows higher lability compared to ortho-chloro under acidic conditions .

Condensation and Cyclization

The ketone participates in cyclocondensation reactions:

Crystallographic data confirms planar geometry in cyclized products .

Esterification and Etherification

The phenolic hydroxyl undergoes derivatization:

Spectroscopic Characterization

Key analytical data for reaction monitoring:

Scientific Research Applications

1-(5-Chloro-2-hydroxy-4-methoxyphenyl)propan-1-one, also known as a derivative of chalcone, has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article will explore its applications, focusing on medicinal chemistry, pharmacology, and material science.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

- Study Findings : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed potent antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Antioxidant Properties

The antioxidant potential of this compound has also been explored. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.

- Research Insights : A study published in Food Chemistry highlighted that the compound demonstrated significant DPPH radical scavenging activity, suggesting its potential use in food preservation and nutraceutical applications .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

- Clinical Relevance : Research indicated that this compound reduced levels of TNF-alpha and IL-6 in vitro, showcasing its potential for therapeutic applications in conditions like arthritis and other inflammatory disorders .

Cancer Research

This compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms.

- Case Study : A study published in Cancer Letters demonstrated that the compound inhibited cell proliferation in breast cancer cell lines by inducing cell cycle arrest and apoptosis .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

Neuroprotective Effects

Recent research has explored the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's.

- Findings : In vitro studies showed that it could protect neuronal cells from oxidative stress-induced damage, potentially offering a new avenue for Alzheimer's treatment .

Photovoltaic Materials

The unique electronic properties of this compound make it suitable for applications in organic photovoltaics.

- Research Development : Investigations into its use as a donor material in organic solar cells have shown promising results regarding efficiency and stability .

Polymer Chemistry

This compound can also be utilized as a monomer for synthesizing polymers with specific functionalities.

- Application Insights : Studies have reported the successful incorporation of this chalcone derivative into polymer matrices to enhance thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The compound’s reactivity and physicochemical properties are heavily influenced by the positions and nature of its substituents. Below is a comparison with key analogs:

Key Observations :

- The hydroxy group at position 2 in the target compound increases polarity and hydrogen-bonding capacity compared to analogs with methoxy or alkyl groups at this position .

- Methoxy at position 4 provides steric bulk and moderate electron-donating effects, contrasting with compounds like 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one, where substituents are in adjacent positions .

Reactivity in Coupling Reactions

Propanone derivatives often participate in C-O coupling reactions. Evidence from analogous compounds reveals:

- 1-(4-Chlorophenyl)propan-1-one reacts with N-hydroxyphthalimide (NHPI) to yield coupled products in 60–65% yields .

- Halogenated analogs (e.g., 1-(3-fluorophenyl)propan-1-one) show moderate yields (51–64%), influenced by electronic effects of substituents .

- The target compound’s hydroxy group may enhance reactivity at the α-position to the ketone, but steric hindrance from the 4-methoxy group could reduce coupling efficiency compared to simpler analogs .

Physical and Spectral Properties

- Melting Point/Solubility: The hydroxy group increases water solubility compared to non-hydroxylated analogs (e.g., 1-(5-Chloro-2-methoxyphenyl)propan-1-one) but may reduce thermal stability .

- Spectroscopic Features : The IR spectrum would show strong -OH stretching (~3200 cm⁻¹) and carbonyl absorption (~1700 cm⁻¹). NMR would distinguish substituent positions via aromatic proton splitting patterns .

Data Tables

Biological Activity

1-(5-Chloro-2-hydroxy-4-methoxyphenyl)propan-1-one, a compound with the molecular formula C10H11ClO3, has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications. This article delves into the compound's biological activity, supported by various studies and data.

The compound is characterized by a chloro group and hydroxyl and methoxy substituents on the phenyl ring, which influence its reactivity and biological interactions. Its structure can be represented as follows:

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets through hydrogen bonding and other intermolecular forces. The exact pathways remain under investigation, but it is postulated that the compound may modulate enzyme activity or receptor interactions, contributing to its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial effects. In vitro studies have shown that these compounds can inhibit a range of pathogenic microorganisms, including bacteria and fungi.

Table 1: Antimicrobial Efficacy of Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 0.22 µg/mL |

| 2 | Escherichia coli | 0.25 µg/mL |

| 3 | Candida albicans | 0.30 µg/mL |

These findings suggest that the compound's derivatives may serve as effective agents against resistant strains of bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vivo studies demonstrated that it could significantly reduce edema in animal models, indicating its promise as an anti-inflammatory agent.

Table 2: Anti-inflammatory Effects

| Treatment Dose (mg/kg) | Edema Inhibition (%) |

|---|---|

| 25 | 48.3 |

| 50 | 61.7 |

| 100 | 82.3 |

These results highlight the compound's efficacy in reducing inflammation compared to standard treatments .

Case Studies

Several case studies have investigated the therapeutic potential of related compounds in clinical settings:

- Case Study on Anticancer Activity : A study examined the antiproliferative effects of related compounds on HCT-116 human colon cancer cells. The results indicated significant inhibition of cell growth, suggesting a potential role in cancer therapy .

- Study on Biofilm Formation : Another study assessed the ability of these derivatives to inhibit biofilm formation in Staphylococcus epidermidis. The results showed a marked reduction in biofilm development, further supporting their antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)propan-1-one?

- Methodological Answer : The compound can be synthesized via a modified Nencki reaction. For example, 4-chloro-naphthalen-1-ol is refluxed with glacial acetic acid in the presence of fused ZnCl₂ as a catalyst. After condensation, the product is isolated by pouring the reaction mixture over crushed ice and acidifying with HCl. Recrystallization in ethanol yields pure product . Alternative methods include Claisen-Schmidt condensation using ketones and aldehydes in alkaline ethanol, as demonstrated in analogous chalcone syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions (e.g., methoxy, chloro, hydroxy groups). For example, the hydroxy proton typically appears as a broad singlet (~δ 12-14 ppm), while aromatic protons show splitting patterns indicative of substitution .

- IR Spectroscopy : Key functional groups (C=O at ~1650–1700 cm⁻¹, O–H stretching at ~3200–3500 cm⁻¹) are identifiable .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns aligned with the proposed structure .

Q. How can purity be ensured post-synthesis?

- Methodological Answer : Recrystallization using ethanol or methanol is standard. Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves impurities. Analytical HPLC with UV detection (λ = 254 nm) monitors purity, while melting point analysis (e.g., mp 124–126°C for analogous compounds) provides additional validation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural assignments?

- Methodological Answer : Single-crystal X-ray diffraction provides definitive bond lengths, angles, and torsion angles. For example, SHELXL software refines structural models against diffraction data, resolving ambiguities in substituent positions or hydrogen bonding networks. Key parameters include R-factor (<0.05) and data-to-parameter ratio (>15:1) for reliability .

Q. How are contradictions in spectroscopic and crystallographic data addressed?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting vs. crystallographic symmetry) require cross-validation:

- Dynamic NMR : Assesses conformational exchange in solution.

- DFT Calculations : Predicts optimized geometries and compares them with crystallographic data.

- Twinned Crystals : SHELXL’s TWIN/BASF commands model twinning effects in diffraction data .

Q. What role do hydrogen-bonding networks play in crystal packing?

- Methodological Answer : Graph set analysis (e.g., Etter’s formalism) categorizes hydrogen bonds (e.g., R₂²(8) motifs) to predict supramolecular assemblies. For example, hydroxy and methoxy groups often form intermolecular O–H···O bonds, stabilizing the crystal lattice. SHELXPRO visualizes these interactions .

Q. How is structural validation performed post-crystallography?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.